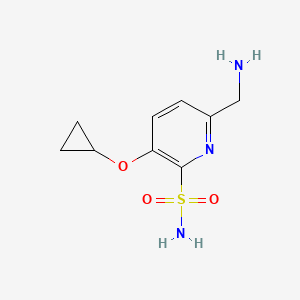
6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide
Description
6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
6-(aminomethyl)-3-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c10-5-6-1-4-8(15-7-2-3-7)9(12-6)16(11,13)14/h1,4,7H,2-3,5,10H2,(H2,11,13,14) |
InChI Key |
HMOLBOWNRAHENU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)CN)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a pyridine derivative with an aminomethyl group, followed by the introduction of a cyclopropoxy group through a nucleophilic substitution reaction. The final step involves the sulfonation of the pyridine ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aminomethyl and cyclopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity. The cyclopropoxy group may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Shares the aminomethyl group but lacks the cyclopropoxy and sulfonamide groups.
3-Cyclopropoxypyridine: Contains the cyclopropoxy group but lacks the aminomethyl and sulfonamide groups.
Pyridine-2-sulfonamide: Contains the sulfonamide group but lacks the aminomethyl and cyclopropoxy groups.
Uniqueness
6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


